molecular formula C5H2BrClO2S B2863092 4-Bromo-3-chlorothiophene-2-carboxylic acid CAS No. 1401992-28-6

4-Bromo-3-chlorothiophene-2-carboxylic acid

Cat. No.: B2863092
CAS No.: 1401992-28-6
M. Wt: 241.48
InChI Key: KKVQEKKMAKSARR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as thiophene carboxylic acids , which are compounds containing a thiophene ring bearing a carboxylic acid group. The specific targets and their roles would depend on the context of its use, such as the disease condition being treated and the biological system in which it is applied.

Biochemical Pathways

For instance, they can participate in nucleophilic cyclization strategies to access a range of diverse heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 3-chlorothiophene-2-carboxylic acid using bromine in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

4-bromo-3-chlorothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQEKKMAKSARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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